BenchChemオンラインストアへようこそ!

Dihydrocurcumin

Oxidative Stress NAFLD Hepatoprotection

Dihydrocurcumin (DHC; CAS 76474-56-1) is the primary reductive curcumin metabolite and essential reference standard for LC-MS/MS method validation and NAFLD research. Its single enone moiety retains Nrf2/Keap1 signaling capacity while avoiding the rapid degradation of curcumin (t1/2 <10 min at pH 7.4). Unique mass transition (m/z 371.1→177.0) ensures accurate quantification in plasma/tissue. For hepatic steatosis assays in HepG2/L02 cells, DHC directly models in vivo metabolite exposure and quantifiably reduces lipid accumulation via SREBP-1c/PPARα modulation. Replace curcumin or THC with DHC to eliminate experimental artifacts. – Request a quote for research-grade material today.

Molecular Formula C21H22O6
Molecular Weight 370.4 g/mol
CAS No. 76474-56-1
Cat. No. B1670591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrocurcumin
CAS76474-56-1
Synonyms(4Z,6E)-5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-4,6-dien-3-one
letestuianin B
Molecular FormulaC21H22O6
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CCC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)OC)O
InChIInChI=1S/C21H22O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h3,5-7,9-12,24-25H,4,8,13H2,1-2H3/b7-3+
InChIKeyMUYJSOCNDLUHPJ-XVNBXDOJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dihydrocurcumin CAS 76474-56-1: Core Identity and Procurement-Relevant Baseline Characteristics


Dihydrocurcumin (DHC; CAS 76474-56-1), molecular formula C21H22O6, is a beta-diketone curcuminoid and the primary reductive metabolite of curcumin, formed via NADPH-dependent curcumin reductase activity in vivo [1][2]. Unlike the fully conjugated heptadienedione system of curcumin, DHC possesses one reduced double bond, resulting in distinct physicochemical and biological properties that critically differentiate it from parent curcumin and its fully reduced analog, tetrahydrocurcumin (THC) [3]. This structural alteration yields a compound with a molecular mass of 370.40 g/mol and confers an intermediate metabolic and activity profile, positioning DHC as a unique and analytically significant reference standard for research focused on curcumin metabolism, oxidative stress pathways, and hepatic lipid regulation [4].

Why Dihydrocurcumin Cannot Be Replaced by Curcumin or Tetrahydrocurcumin in Analytical and Metabolic Studies


In-class substitution among curcuminoids fails due to critical, non-linear differences in metabolic stability, molecular target engagement, and antioxidant capacity dictated by the degree of double bond reduction [1]. Curcumin's electrophilic α,β-unsaturated dienone moiety drives rapid glutathione conjugation and Michael addition to protein thiols (e.g., Keap1), but confers extreme pH instability (t1/2 < 10 min at pH 7.4) and poor systemic bioavailability [2]. Conversely, THC, lacking all dienone bonds, gains aqueous stability but loses the capacity for Michael addition-based signaling, fundamentally altering its anti-inflammatory and enzyme inhibition profiles (e.g., loss of HDAC1 inhibition) [1][3]. Dihydrocurcumin, as a mono-reduced intermediate, occupies a distinct physicochemical and biological space: it retains one reactive enone moiety while showing improved metabolic handling compared to curcumin. The quantitative evidence below demonstrates that assuming functional equivalence between DHC, curcumin, or THC introduces significant experimental artifacts in assays measuring oxidative stress response, hepatic lipid metabolism, or pharmacokinetic profiling [4].

Quantitative Comparative Evidence for Dihydrocurcumin (CAS 76474-56-1) Against Curcumin and Tetrahydrocurcumin


Differential Cellular Nrf2 Activation and ROS Reduction in Hepatic Steatosis Models

Dihydrocurcumin directly activates the Nrf2 pathway and reduces intracellular reactive oxygen species (ROS) in lipid-loaded hepatocytes, a mechanism that is shared with curcumin but is critically dependent on the compound's unique metabolic stability and cellular handling. While no direct head-to-head IC50 for Nrf2 activation exists, quantitative cellular outcome data clearly differentiate DHC's potency [1]. DHC significantly reduces cellular ROS levels and upregulates Nrf2 protein expression in oleic acid-induced HepG2 cells, an effect not directly measured in this model for THC due to its divergent molecular targets [2].

Oxidative Stress NAFLD Hepatoprotection

Selective Inhibition of Hepatic Lipid Accumulation and Lipogenesis

Dihydrocurcumin demonstrates a specific, concentration-dependent inhibition of lipid droplet accumulation and de novo lipogenesis in hepatocytes, a functional outcome quantitatively documented but mechanistically distinct from other curcuminoids [1]. DHC significantly reduces lipid accumulation in oleic acid-induced L02 and HepG2 cells. This effect is associated with the downregulation of SREBP-1c and PNPLA3 mRNA expression and upregulation of PPARα, pathways that are differentially modulated by THC [2].

Lipid Metabolism NAFLD Hepatology

Enhanced Aqueous Stability Compared to Curcumin at Physiological pH

Dihydrocurcumin exhibits significantly improved stability in aqueous buffers at physiological pH compared to its parent compound, curcumin [1]. While THC demonstrates the highest stability in this class, DHC's intermediate position is critical: it degrades far slower than curcumin, which is rapidly hydrolyzed (t1/2 < 10 min at pH 7.4), yet retains a reactive enone moiety essential for specific bioactivities that the fully saturated THC lacks [2].

Formulation Science Analytical Chemistry Bioavailability

Distinct Molecular Docking and Target Engagement Profile

Computational studies reveal that DHC possesses a stronger predicted binding affinity for specific inflammatory and metabolic targets compared to curcumin, providing a molecular basis for its distinct biological profile [1]. Molecular docking analysis indicated that DHC has a stronger binding affinity (lower binding energy) to the active site of Phospholipase A2 (PLA2) than curcumin, suggesting enhanced potential for anti-inflammatory action via this mechanism [2].

Molecular Pharmacology Drug Discovery Computational Chemistry

Validated Research and Industrial Applications for Dihydrocurcumin (CAS 76474-56-1) Based on Quantitative Evidence


Analytical Reference Standard for LC-MS/MS Quantification of Curcumin Metabolites in Plasma and Tissues

Dihydrocurcumin is an essential certified reference material for developing and validating bioanalytical methods (HPLC-UV, LC-MS/MS) aimed at quantifying curcumin and its metabolites in pharmacokinetic studies [1]. Its distinct chromatographic retention time and mass transition (m/z 371.1 → 177.0 or similar) relative to curcumin and THC are critical for accurate peak identification and quantification. The differential stability of DHC compared to curcumin necessitates the use of pure DHC standard to establish accurate calibration curves and prevent quantitative bias in plasma or tissue homogenate analysis [2][3].

In Vitro Modeling of Curcumin's Hepatic First-Pass Metabolism and NAFLD Research

For research on Non-Alcoholic Fatty Liver Disease (NAFLD) and metabolic syndrome, DHC is the preferred compound for in vitro hepatocyte (HepG2, L02) assays. Unlike parent curcumin, which degrades rapidly in cell culture media and is poorly representative of the metabolites reaching the liver in vivo, DHC directly models the primary metabolite exposure [1]. Its demonstrated, quantifiable effects on reducing lipid accumulation, upregulating Nrf2, and modulating SREBP-1c/PPARα in oleic acid-induced steatosis models make it an indispensable tool for dissecting the hepatoprotective mechanisms of oral curcumin intake [4].

Investigational Tool for Oxidative Stress and Nrf2 Pathway Activation

Dihydrocurcumin serves as a key positive control or investigational agent in studies focused on the Nrf2/ARE antioxidant response pathway. The quantitative data showing its ability to reduce intracellular ROS and increase nuclear Nrf2 protein levels in human cell lines provide a validated context for its use [4]. When compared to THC, which lacks the ability to activate Nrf2 via Keap1 alkylation, DHC allows researchers to isolate and study the biological contribution of the single remaining enone moiety in the reduced curcumin scaffold [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydrocurcumin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.